![molecular formula C7H6ClN3 B12505795 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin ist eine heterocyclische Verbindung, die zur Familie der Pyrrolopyrimidine gehört. Diese Verbindung zeichnet sich durch eine Pyrrolo[2,3-d]pyrimidin-Grundstruktur mit einem Chloratom an der 2-Position und einer Methylgruppe an der 4-Position aus. Es handelt sich um einen weißen kristallinen Feststoff, der in organischen Lösungsmitteln löslich ist und vielseitige Anwendungen in der medizinischen Chemie und pharmazeutischen Forschung findet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

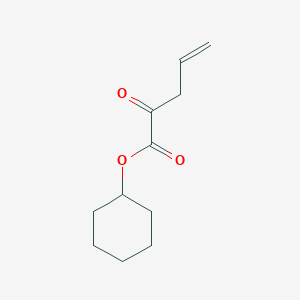

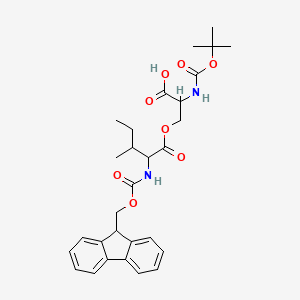

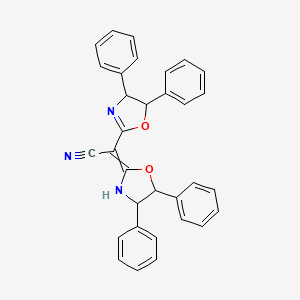

Die Synthese von 2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beginnt mit der α-Alkylierungsreaktion zwischen Diethylmalonat und Allylbromid, gefolgt von der Cyclisierung mit Amidinen, um den Pyrrolopyrimidinring zu bilden . Ein anderer Ansatz beinhaltet die Chlorierung von Carbonylverbindungen mit Phosphoroxychlorid, um Dichlorpyrimidin zu erhalten, gefolgt von der Oxidation mit Kaliumosmathydrat und Natriumperiodat, um die Aldehydgruppe einzuführen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung nutzen häufig die Mikrowellen-gestützte Synthese aufgrund ihrer Effizienz und Robustheit. Diese Technik ermöglicht die schnelle und gleichmäßige Erwärmung von Reaktanten, was zu höheren Ausbeuten und kürzeren Reaktionszeiten führt .

Chemische Reaktionsanalyse

Reaktionstypen

2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile aromatische Substitution: Diese Reaktion beinhaltet den Austausch des Chloratoms durch ein Nucleophil.

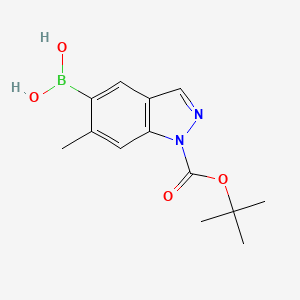

Suzuki-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen durch Kupplung der Verbindung mit Boronsäuren in Gegenwart eines Palladiumkatalysators.

Häufige Reagenzien und Bedingungen

Nucleophile aromatische Substitution: Häufige Reagenzien sind Natriummethoxid oder Kalium-tert-butoxid, die typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt werden.

Suzuki-Kupplung: Diese Reaktion erfordert einen Palladiumkatalysator, eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Tetrahydrofuran (THF).

Hauptprodukte, die gebildet werden

Nucleophile aromatische Substitution: Die Hauptprodukte sind substituierte Pyrrolopyrimidine, bei denen das Chloratom durch das Nucleophil ersetzt wurde.

Suzuki-Kupplung: Die Hauptprodukte sind Biaryl-Derivate, die durch die Kupplung des Pyrrolopyrimidins mit Boronsäuren gebildet werden.

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Gerüst für die Entwicklung von Kinase-Inhibitoren, die in der Krebstherapie und der Behandlung von entzündlichen Erkrankungen von entscheidender Bedeutung sind.

Biologische Forschung: Die Verbindung wird in der Untersuchung von zellulären Signalwegen und Apoptosemechanismen verwendet.

Pharmazeutische Industrie: Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt, insbesondere bei solchen, die auf Kinaseenzyme abzielen.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinaseenzymen. Durch die Hemmung dieser Enzyme kann die Verbindung in zelluläre Signalwege eingreifen, was zur Induktion der Apoptose in Krebszellen führt . Die Fähigkeit der Verbindung, an die aktiven Zentren dieser Enzyme zu binden, wird durch ihre einzigartige chemische Struktur erleichtert, die starke Wechselwirkungen mit den Zielproteinen ermöglicht .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Aromatic Substitution: The major products are substituted pyrrolopyrimidines where the chlorine atom is replaced by the nucleophile.

Suzuki Coupling: The major products are biaryl derivatives formed by the coupling of the pyrrolopyrimidine with boronic acids.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Biological Research: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.

Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.

Wirkmechanismus

The mechanism of action of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to the active sites of these enzymes is facilitated by its unique chemical structure, which allows for strong interactions with the target proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin

- 2-Chlor-7H-pyrrolo[2,3-d]pyrimidin

- 5-Brom-4-chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin

Einzigartigkeit

2-Chlor-4-methyl-7H-pyrrolo[2,3-d]pyrimidin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlor- als auch von Methylgruppen verstärkt seine Reaktivität und ermöglicht die Bildung verschiedener Derivate mit potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQXNHFIMUZWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)

![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)

![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)

![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)

![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)